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Compound of Interest

Compound Name: Sabizabulin hydrochloride

Cat. No.: B15566203 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sabizabulin (also known as VERU-111) is an orally bioavailable, novel small

molecule that acts as a microtubule disruptor.[1][2] It is under investigation for its therapeutic

potential in various cancers, including castration-resistant prostate cancer and HER2+ breast

cancer, as well as for viral diseases like COVID-19.[1][3] Sabizabulin's unique mechanism

involves binding to the colchicine site on the β-subunit of tubulin and a novel site on the α-

subunit, leading to microtubule depolymerization and fragmentation.[1][2] This action disrupts

several key cellular processes, including mitosis, intracellular transport, and inflammatory

responses.[1][2] Preclinical animal studies have been crucial in demonstrating its efficacy and

safety profile, highlighting its potential to overcome resistance to other microtubule-targeting

agents like taxanes.[2][4][5]

Mechanism of Action
Sabizabulin exerts its effects by targeting tubulin, the fundamental protein component of

microtubules. Its mechanism involves:

Dual Subunit Binding: It binds to the colchicine binding site on the β-tubulin subunit and

establishes strong hydrogen bonds with a unique site on the α-tubulin subunit.[2]

Microtubule Disruption: This dual binding cross-links the tubulin subunits, causing

microtubule depolymerization and fragmentation, which is a distinct mechanism compared to

other microtubule-targeting agents.[1][2]
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Cellular Consequences: The disruption of the microtubule network leads to G2/M phase cell

cycle arrest, induction of apoptosis through the activation of caspases 3 and 9, and

suppression of angiogenesis.[2] It also interferes with the microtubule-dependent transport of

cellular components, such as the androgen receptor into the nucleus and viral particles

within the cell.[1][6][7]
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Caption: Sabizabulin's mechanism targeting tubulin to induce multiple downstream anti-cancer

and anti-inflammatory effects.

Preclinical Efficacy in Oncology Animal Models
Sabizabulin has demonstrated significant anti-tumor and anti-metastatic activity across a range

of preclinical cancer models, particularly in those resistant to standard-of-care taxane
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chemotherapy.[2][5]

HER2+ Breast Cancer
Studies in HER2+ breast cancer models show that Sabizabulin inhibits tumor growth and

metastasis, positioning it as a promising alternative to taxanes.[4][5] It has shown efficacy in

both cell line-derived xenografts and patient-derived xenograft (PDX) models.[4][8][9]

Animal
Model

Cell Line /
PDX

Treatment
Regimen
(Sabizabuli
n)

Compariso
n Groups

Key
Outcomes

Reference

Female NSG

Mice

BT474

(Orthotopic

Xenograft)

17 mg/kg,

PO, 3x/week

Vehicle (IP),

Paclitaxel (10

mg/kg, IP)

Significantly

inhibited

tumor growth

vs. vehicle

and

paclitaxel;

Reduced

end-stage

tumor volume

and weight.

[8]

[8]

Female NSG

Mice

HCI-12 (PDX

Model)

20 mg/kg,

PO, 3x/week

Vehicle (IP),

Paclitaxel (10

mg/kg, IP)

Inhibited

primary tumor

growth;

Comparable

anti-

metastatic

efficacy to

paclitaxel.[5]

[5]

This protocol is based on the methodology used in the BT474 xenograft model study.[5][8]

Animal Model: 5-6 week old female NOD scid gamma (NSG) mice.
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Hormone Supplementation: One week prior to cell inoculation, subcutaneously implant a

17β-estradiol beeswax pellet to support the growth of estrogen receptor-positive BT474 cells.

[5][8]

Cell Preparation: Culture BT474 cells under standard conditions. On the day of inoculation,

harvest cells and resuspend them in a 2:1 mixture of Hank's Balanced Salt Solution (HBSS)

and growth factor-reduced Matrigel.[5][8]

Tumor Inoculation: Inoculate 2.5 x 10⁶ BT474 cells in a 30 µL volume into the mammary fat

pad of each mouse.[8]

Tumor Monitoring & Cohort Randomization: Monitor tumor growth by caliper measurement

(Volume = (length x width²)/2). When tumors reach a predetermined size (e.g., 100-150

mm³), randomize animals into treatment cohorts.

Treatment Administration:

Sabizabulin Group: Administer Sabizabulin at the specified dose (e.g., 17 mg/kg) via oral

gavage (PO), three times per week.[8]

Paclitaxel Group (Positive Control): Administer paclitaxel (e.g., 10 mg/kg) via

intraperitoneal (IP) injection, three times per week.[8]

Vehicle Group (Negative Control): Administer the corresponding vehicle via IP injection,

three times per week.[8]

Efficacy & Toxicity Assessment:

Measure tumor volume 2-3 times per week.[8]

Monitor animal body weight throughout the study as an indicator of toxicity.[8]

At the study endpoint, excise tumors and measure their wet weight.[5][8]

Harvest lungs and other relevant organs to assess metastasis.[5]

Data Analysis: Compare tumor volume, tumor weight, and metastatic burden between

treatment groups using appropriate statistical methods (e.g., ANOVA).
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General Xenograft Experimental Workflow
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Caption: A typical workflow for assessing Sabizabulin efficacy in a mouse xenograft model.
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Metastatic Castration-Resistant Prostate Cancer
(mCRPC)
Preclinical studies in prostate cancer models have shown that Sabizabulin can inhibit tumor

growth, even in models with acquired resistance to taxanes and novel androgen receptor (AR)-

targeting agents.[2][10] This is attributed to its ability to disrupt AR transport and its insensitivity

to common drug resistance mechanisms like P-glycoprotein efflux pumps.[2][6]

Animal Model
Cell Line /
Xenograft

Treatment
Regimen
(Sabizabulin)

Key Outcomes Reference

Xenograft Mouse

Model

Taxane-resistant

prostate cancer

(PC-3/TxR)

Not specified in

abstracts

Significantly

suppressed

tumor growth;

Disrupted

angiogenesis;

Induced

apoptosis.[10]

[10]

Various

Xenograft

Models

Prostate cancers

with AR-V7,

BRCA1/2

mutations

Not specified in

abstracts

Inhibited cellular

proliferation and

xenograft growth.

[2]

[2]

The specific protocol for the PC-3/TxR model was not detailed in the provided search results.

However, a general protocol would follow the workflow diagram above, with key modifications:

Animal Model: Typically male immunodeficient mice (e.g., athymic nude or NSG).

Cell Line: Use a taxane-resistant human prostate cancer cell line, such as PC-3/TxR.

Inoculation: Cells are typically inoculated subcutaneously on the flank of the mouse.

Treatment: Administer Sabizabulin orally and compare its efficacy against a vehicle control

and potentially a taxane like docetaxel to confirm resistance.
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Endpoint Analysis: In addition to tumor measurements, conduct immunohistochemistry (IHC)

on excised tumors to analyze markers for apoptosis (e.g., cleaved caspase-3) and

angiogenesis (e.g., CD31).

Application in COVID-19 Models
While most available data on Sabizabulin for COVID-19 comes from human clinical trials, its

use is founded on preclinical concepts.[3][11][12] The drug possesses dual antiviral and anti-

inflammatory activities.[11] Animal models of viral infection and inflammation would be used to

validate this mechanism.

Antiviral Action: By disrupting microtubules, Sabizabulin is hypothesized to inhibit the

intracellular transport of viral particles, thereby impeding viral replication and assembly.[1]

[12]

Anti-inflammatory Action: Sabizabulin can suppress the release of key pro-inflammatory

cytokines involved in the cytokine storm and the development of acute respiratory distress

syndrome (ARDS), a major cause of mortality in severe COVID-19.[1][12]
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Caption: Relationship between Sabizabulin's properties and its observed therapeutic effects in

vivo.

Pharmacokinetics and Safety Profile Notes
Oral Bioavailability: Sabizabulin is noted for its excellent oral bioavailability, a significant

advantage over intravenously administered taxanes.[4][5]

Drug Resistance: It is not a substrate for the P-glycoprotein (Pgp) efflux pump, a common

mechanism of resistance to taxanes, allowing it to remain effective in taxane-resistant

tumors.[1][2][9]

Safety in Animals: Preclinical studies in mice, rats, and dogs have shown a favorable safety

profile.[2] Unlike other microtubule-targeting agents, Sabizabulin treatment was not

associated with significant liver toxicity, neurotoxicity, or myelosuppression (neutropenia) at

efficacious doses.[2][5][7] Body weight of the animals generally remained stable or increased

during treatment in xenograft studies, indicating minimal toxicity.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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